5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine: Another compound with a similar difluoromethyl group.
Diflumetorim: A commercial fungicide with a related structure.
Uniqueness
5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H12ClF2N3 |
---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
5-chloro-6-cyclopropyl-4-(difluoromethyl)-1,3-dimethylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C12H12ClF2N3/c1-5-7-8(11(14)15)9(13)10(6-3-4-6)16-12(7)18(2)17-5/h6,11H,3-4H2,1-2H3 |
InChI Key |
XQIYDTJIGWKHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC(=C(C(=C12)C(F)F)Cl)C3CC3)C |
Origin of Product |
United States |
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